molecular formula C18H18N2O3 B6511396 N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide CAS No. 921813-85-6

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide

Cat. No. B6511396
CAS RN: 921813-85-6
M. Wt: 310.3 g/mol
InChI Key: RPCCGGOYLVIODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide, also known as 5-Methyl-2-phenoxyacetamido-1-methyl-3-indoleacetic acid (MPAIA), is a synthetic indole derivative. It is an analogue of the naturally occurring indole derivative indole-3-acetic acid (IAA) and has been widely studied as a potential plant growth regulator. MPAIA has been widely used in plant research due to its ability to mimic the effects of IAA. It has also been studied for its potential applications in the medical field.

Mechanism of Action

MPAIA acts as a plant hormone by binding to and activating specific receptors in plant cells. It binds to the receptor protein IAA-binding protein (IABP), which is found in the cytoplasm of plant cells. When MPAIA binds to IABP, it triggers a signaling cascade that leads to changes in gene expression and other cellular processes. This results in the growth and development of the plant.
Biochemical and Physiological Effects
MPAIA has been studied for its effects on plant physiology and biochemistry. Studies have shown that MPAIA can affect the expression of genes involved in growth and development, as well as the metabolism of other plant hormones. It has also been shown to affect the uptake of nutrients, the synthesis of proteins, and the production of secondary metabolites.

Advantages and Limitations for Lab Experiments

MPAIA is a useful tool for plant research due to its ability to mimic the effects of IAA. It is relatively easy to synthesize and is stable under a wide range of conditions. However, it is not as potent as IAA and may not be suitable for certain experiments. In addition, it can be toxic to plants in high concentrations, so it should be used with caution.

Future Directions

Future research on MPAIA could focus on its potential applications in medicine. It could be studied for its effects on human cells and tissues, as well as its potential to be used as a therapeutic agent. In addition, further research could be done on its effects on plant physiology and biochemistry, as well as its potential use as a plant growth regulator. Finally, further studies could be done to investigate the mechanism of action of MPAIA, as well as its effects on gene expression.

Synthesis Methods

MPAIA can be synthesized using a variety of methods. The most common method involves the reaction of 4-methylphenol with 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-acetic acid in the presence of an appropriate acid catalyst. The reaction is typically carried out at room temperature and yields the desired product in high yields.

Scientific Research Applications

MPAIA has been widely used in scientific research due to its ability to mimic the effects of IAA. It has been studied for its potential applications in plant physiology, biochemistry, and molecular biology. It has been used to study the effects of IAA on plant growth and development, as well as to investigate the role of IAA in the regulation of gene expression. In addition, MPAIA has been used to study the effects of IAA on the metabolism of other plant hormones.

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-3-6-15(7-4-12)23-11-17(21)19-14-5-8-16-13(9-14)10-18(22)20(16)2/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCCGGOYLVIODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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